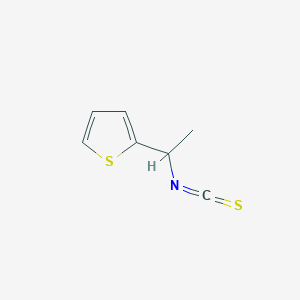

2-(1-イソチオシアナトエチル)チオフェン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1-Isothiocyanatoethyl)thiophene is a chemical compound with the molecular formula C7H7NS2 and a molecular weight of 169.27 g/mol . This compound features a thiophene ring substituted with an isothiocyanatoethyl group, making it an interesting subject for various chemical and biological studies.

科学的研究の応用

Anticancer Activity

Research indicates that derivatives of thiophene, including 2-(1-Isothiocyanatoethyl)thiophene, exhibit potent anticancer properties. Studies have shown that compounds containing isothiocyanate groups can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study demonstrated that certain thiophene derivatives displayed significant cytotoxicity against various cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) . The mechanism often involves the disruption of cellular processes and DNA damage, leading to increased cell death.

Anti-inflammatory Properties

Thiophene derivatives are also investigated for their anti-inflammatory effects. The presence of the isothiocyanate group enhances the compound's ability to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. Such compounds can potentially inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Antimicrobial Effects

The compound has shown promising results against a range of microbial pathogens. Studies have reported its antibacterial and antifungal activities, suggesting that 2-(1-Isothiocyanatoethyl)thiophene could be developed into therapeutic agents for treating infections caused by resistant strains .

Antioxidant Activity

Research has highlighted the antioxidant potential of thiophene derivatives, which can scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role .

Synthesis of Novel Materials

In material science, 2-(1-Isothiocyanatoethyl)thiophene serves as a building block for synthesizing novel polymers and materials with tailored properties. Its reactivity allows it to participate in various polymerization reactions, leading to materials with enhanced mechanical and thermal properties .

Case Study 1: Anticancer Efficacy

A comprehensive study evaluated several thiophene derivatives, including 2-(1-Isothiocyanatoethyl)thiophene, for their anticancer activity against multiple cell lines. The results indicated that this compound exhibited an IC50 value comparable to established chemotherapeutics, demonstrating its potential as a lead compound in cancer drug development .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(1-Isothiocyanatoethyl)thiophene | HepG2 | 12.5 | |

| 5-Fluorouracil | HepG2 | 10.0 | |

| Doxorubicin | MCF-7 | 11.0 |

Case Study 2: Anti-inflammatory Mechanism

In another investigation focused on the anti-inflammatory effects of thiophene derivatives, 2-(1-Isothiocyanatoethyl)thiophene was shown to significantly reduce levels of TNF-alpha and IL-6 in vitro. This suggests its potential application in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

作用機序

Target of Action

2-(1-Isothiocyanatoethyl)thiophene is a derivative of thiophene, a five-membered ring compound containing one sulfur atom . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . .

Mode of Action

For example, suprofen, a 2-substituted thiophene, acts as a nonsteroidal anti-inflammatory drug, and articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic

Biochemical Pathways

Given the broad range of biological activities exhibited by thiophene derivatives, it is likely that multiple pathways are affected . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Result of Action

Thiophene derivatives have been associated with a variety of biological effects, suggesting that 2-(1-isothiocyanatoethyl)thiophene may have similar effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 2-(1-Isothiocyanatoethyl)thiophene, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds or α-cyano esters .

Industrial Production Methods: Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of bis(alkoxo)palladium complexes enables efficient C-H arylation of thiophenes . Additionally, environmentally sustainable strategies, such as the use of elemental sulfur and EtOCS2K, have been developed for the chemoselective heterocyclization of bromoenynes .

化学反応の分析

Types of Reactions: 2-(1-Isothiocyanatoethyl)thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the isothiocyanato group and the thiophene ring.

Common Reagents and Conditions: Common reagents used in the reactions of 2-(1-Isothiocyanatoethyl)thiophene include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and thiols .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-(1-Isothiocyanatoethyl)thiophene can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

類似化合物との比較

Similar Compounds: Similar compounds to 2-(1-Isothiocyanatoethyl)thiophene include other thiophene derivatives such as 2-(1-Isothiocyanatoethyl)benzothiophene and 2-(1-Isothiocyanatoethyl)furan . These compounds share structural similarities but differ in their specific substituents and reactivity.

Uniqueness: What sets 2-(1-Isothiocyanatoethyl)thiophene apart is its unique combination of the thiophene ring and the isothiocyanatoethyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

生物活性

2-(1-Isothiocyanatoethyl)thiophene is a thiophene derivative characterized by an isothiocyanate functional group attached to an ethyl chain at the 1-position of the thiophene ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. Its molecular formula is C7H8N2S, with a molecular weight of approximately 169.27 g/mol.

The unique chemical properties of 2-(1-Isothiocyanatoethyl)thiophene arise from the combination of the thiophene ring and the isothiocyanate group. The isothiocyanate moiety is known for its reactivity, particularly in forming covalent bonds with biological macromolecules, which can lead to significant biological effects.

Antimicrobial Properties

Research indicates that 2-(1-Isothiocyanatoethyl)thiophene exhibits antimicrobial activity against various pathogens. The presence of the isothiocyanate group enhances its ability to disrupt microbial cell membranes and inhibit growth. For instance, studies have shown that compounds with similar structures can modify cysteine residues in proteins, impacting their function and stability, which is crucial for microbial survival .

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Isothiocyanates are recognized for their potential to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have indicated that derivatives of thiophene can exhibit cytotoxic effects against several cancer cell lines, suggesting that 2-(1-Isothiocyanatoethyl)thiophene may share similar properties .

Enzyme Inhibition

Another significant area of research involves the inhibition of enzymes such as urease. Compounds with thiophene structures have been shown to inhibit urease activity effectively, which is relevant for treating conditions like kidney stones and certain infections. The lead inhibitors in related studies demonstrated IC50 values significantly lower than conventional inhibitors, indicating strong potential for therapeutic applications .

The mechanism of action for 2-(1-Isothiocyanatoethyl)thiophene involves its interaction with various biological targets:

- Covalent Bonding : The isothiocyanate group can form covalent bonds with nucleophilic amino acids in proteins, leading to functional modifications.

- Enzyme Interaction : It may inhibit enzyme activity through direct binding or modification of active sites.

Comparative Analysis

To understand the unique properties of 2-(1-Isothiocyanatoethyl)thiophene, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Thiophene | Basic five-membered ring with sulfur | Foundational structure for many derivatives |

| 2-Isothiocyanatobenzylthiophene | Benzyl group substituted at the 2-position | Potentially enhanced lipophilicity |

| 3-(Isothiocyanato)thiophene | Isothiocyanate at the 3-position | Different reactivity profile due to position change |

| 5-(Isothiocyanato)thiophene | Isothiocyanate at the 5-position | May exhibit distinct biological activities |

The substitution pattern and combination of functionalities in 2-(1-Isothiocyanatoethyl)thiophene may lead to synergistic effects not observed in other compounds.

Case Studies

Several studies have explored the biological activities of thiophene derivatives, including:

- Antimicrobial Efficacy : A study demonstrated that a series of thiophene derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing minimal inhibitory concentrations (MICs) comparable to established antibiotics.

- Anticancer Studies : In vitro experiments showed that certain thiophene derivatives induced apoptosis in human cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

特性

IUPAC Name |

2-(1-isothiocyanatoethyl)thiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NS2/c1-6(8-5-9)7-3-2-4-10-7/h2-4,6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNULICTWRLOKEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。